molecular formula C9H14O2 B8015999 Ethyl hept-6-ynoate

Ethyl hept-6-ynoate

Cat. No.: B8015999
M. Wt: 154.21 g/mol
InChI Key: ZLLMGVUBOKDNGW-UHFFFAOYSA-N
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Description

Ethyl hept-6-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from hept-6-ynoic acid and ethanol. This compound is characterized by the presence of a triple bond between the sixth and seventh carbon atoms in its heptane chain, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hept-6-ynoate can be synthesized through various methods, including the esterification of hept-6-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. Another method involves the hydroboration-oxidation of hept-6-yne followed by esterification.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to optimize yield and purity. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure efficient conversion and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form hept-6-ynoic acid or further oxidized products such as aldehydes and ketones.

    Reduction: The compound can be reduced to ethyl hept-6-ene or ethyl heptane using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products Formed:

    Oxidation: Hept-6-ynoic acid, aldehydes, ketones.

    Reduction: Ethyl hept-6-ene, ethyl heptane.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl hept-6-ynoate has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving esters.

    Medicine: Research into potential pharmaceutical applications, including the development of prodrugs and bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl hept-6-ynoate involves its interaction with various molecular targets, depending on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing catalytic activity. The triple bond in its structure allows for unique reactivity, enabling it to participate in cycloaddition and other specialized reactions.

Comparison with Similar Compounds

  • Ethyl hept-6-enoate
  • Ethyl heptanoate
  • Ethyl hex-5-ynoate

Comparison: Ethyl hept-6-ynoate is unique due to the presence of the triple bond, which imparts distinct reactivity compared to its analogs. Ethyl hept-6-enoate, for instance, has a double bond, making it less reactive in certain cycloaddition reactions. Ethyl heptanoate lacks unsaturation, resulting in different chemical behavior and applications. Ethyl hex-5-ynoate, while similar, has a different carbon chain length, affecting its physical and chemical properties.

This compound stands out for its versatility in synthetic chemistry and its potential in various research fields, making it a compound of significant interest.

Properties

IUPAC Name

ethyl hept-6-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h1H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLMGVUBOKDNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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